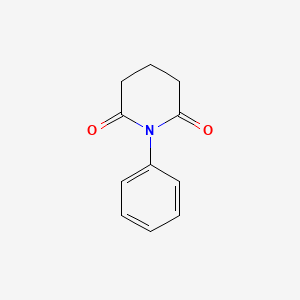

1-Phenylpiperidine-2,6-dione

CAS No.: 5768-13-8

Cat. No.: VC13266098

Molecular Formula: C11H11NO2

Molecular Weight: 189.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5768-13-8 |

|---|---|

| Molecular Formula | C11H11NO2 |

| Molecular Weight | 189.21 g/mol |

| IUPAC Name | 1-phenylpiperidine-2,6-dione |

| Standard InChI | InChI=1S/C11H11NO2/c13-10-7-4-8-11(14)12(10)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 |

| Standard InChI Key | WTQATTHFRGMBML-UHFFFAOYSA-N |

| SMILES | C1CC(=O)N(C(=O)C1)C2=CC=CC=C2 |

| Canonical SMILES | C1CC(=O)N(C(=O)C1)C2=CC=CC=C2 |

Introduction

Chemical Structure and Nomenclature

The IUPAC name for 1-phenylpiperidine-2,6-dione is 1-phenylpiperidine-2,6-dione, reflecting its piperidine backbone with phenyl and ketone substituents. The SMILES notation succinctly represents its structure. X-ray crystallographic studies on related piperidine-2,6-dione derivatives, such as 3-phenyl analogs, reveal planar configurations stabilized by intramolecular hydrogen bonding, suggesting similar structural rigidity in this compound .

Synthesis and Manufacturing

Conventional Synthesis Routes

The most well-documented synthesis involves a two-step process:

-

Formation of glutaric anhydride: 1,5-Pentanedioic acid reacts with thionyl chloride () under reflux to form glutaric anhydride .

-

Condensation with aniline: The anhydride intermediate undergoes nucleophilic acyl substitution with aniline in benzene, yielding 1-phenylpiperidine-2,6-dione with an 87% yield .

This method emphasizes the utility of classic imidation reactions, though microwave-assisted synthesis has been proposed for related piperidine diones to enhance efficiency.

Physicochemical Properties

Limited experimental data are available for this specific compound, but inferences can be drawn from structurally related piperidine diones:

-

Solubility: Likely polar aprotic solvents (e.g., DMSO, acetone) due to ketone and amide functionalities .

-

Stability: Resistant to hydrolysis under ambient conditions but may degrade under strong acidic or basic conditions .

-

Spectroscopic Data: IR spectra of analogs show strong absorptions at (C=O stretch) and (N–C=O bend) .

Applications in Pharmaceutical Research

Intermediate for PARP Inhibitors

Patent literature highlights piperidine-2,6-dione derivatives as precursors to poly (ADP-ribose) polymerase (PARP) inhibitors like niraparib. Chiral resolution of 3-phenylpiperidine intermediates is critical for producing enantiomerically pure therapeutics .

Structure-Activity Relationship (SAR) Studies

Modifications to the phenyl ring or piperidine nitrogen significantly alter bioactivity. For example:

-

Electron-withdrawing groups (e.g., fluorine) enhance antiviral potency .

-

Alkyl side chains improve blood-brain barrier penetration in neurological applications .

Future Directions

-

Exploration of Anticancer Activity: Piperidine diones have shown promise in targeting DNA repair mechanisms, warranting studies on their efficacy in oncology .

-

Green Chemistry Approaches: Solvent-free or catalytic methods could reduce the environmental footprint of synthesis .

-

Pharmacokinetic Profiling: ADMET (absorption, distribution, metabolism, excretion, toxicity) studies are needed to advance lead compounds to preclinical trials.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume